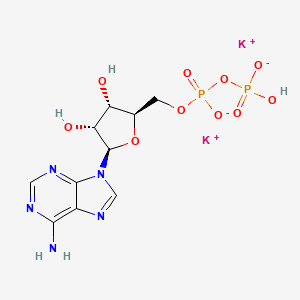

Difosfato de adenosina 5'-dipotásico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Adenosine 5'-diphosphate dipotassium salt (ADP) is a nucleotide that plays a crucial role in cellular energy metabolism. It is a precursor to ATP (adenosine triphosphate), which is the energy currency of the cell. ADP is synthesized in the mitochondria, where it is converted to ATP by the addition of a phosphate group. ADP is involved in many biological processes, including muscle contraction, signal transduction, and cell division.

Aplicaciones Científicas De Investigación

Papel en el almacenamiento de energía y el metabolismo de los ácidos nucleicos

El difosfato de adenosina 5'- (ADP) es un nucleótido de adenina involucrado en el almacenamiento de energía y el metabolismo de los ácidos nucleicos a través de su conversión en ATP por las ATP sintasas {svg_1}. Este proceso es fundamental para muchos procesos biológicos, incluida la contracción muscular, la propagación de impulsos nerviosos y la síntesis química {svg_2}.

Activación de plaquetas

El ADP afecta la activación de las plaquetas a través de su interacción con los receptores purinérgicos P2Y1 y P2Y12 {svg_3}. Se ha utilizado como un agonista del receptor acoplado a proteína G purinérgico P2Y12 en pruebas de activación de plaquetas en muestras de sangre {svg_4}. Esto lo hace valioso para estudiar los trastornos de la coagulación sanguínea y desarrollar fármacos anticoagulantes {svg_5}.

Papel en los efectos neuronales

El difosfato de adenosina 5'- se ha utilizado para estudiar la liberación, los efectos neuronales y la eliminación del dinucleótido de adenina y β-nicotinamida extracelular (β-NAD+) en el cerebro de rata {svg_6}. Esta investigación puede proporcionar información sobre los trastornos neurológicos y los posibles tratamientos {svg_7}.

Investigación sobre la terapia antiplaquetaria

El difosfato de adenosina 5'- se ha utilizado para comparar la terapia antiplaquetaria con prasugrel frente a clopidogrel después del síndrome coronario agudo {svg_8}. Esta investigación puede ayudar en el desarrollo de terapias antiplaquetarias más efectivas {svg_9}.

Respuesta vascular dependiente del endotelio

El difosfato de adenosina 5'- se utilizó como compuesto de prueba para estudiar la respuesta vascular dependiente del endotelio en ratas Dahl sensibles a la sal y resistentes a la sal {svg_10}. Esta investigación puede contribuir a nuestra comprensión de la hipertensión y otras enfermedades cardiovasculares {svg_11}.

Estudio de los subtipos de receptores P2-purinérgicos

El producto se utilizó para estudiar los diferentes subtipos de receptores P2-purinérgicos en el músculo liso vascular canino y el endotelio {svg_12}. Esta investigación puede ayudar en el desarrollo de fármacos que se dirigen a estos receptores {svg_13}.

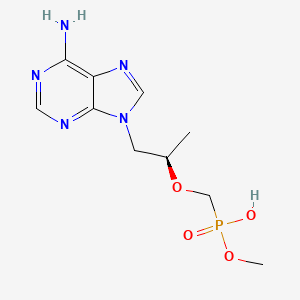

Inhibidores de CD73

Los derivados del difosfato de adenosina 5'- se han investigado como inhibidores de la ecto-5'-nucleotidasa (CD73) utilizando simulaciones 3D-QSAR, acoplamiento molecular y dinámica molecular {svg_14}. CD73 es una enzima de superficie que puede convertir AMP en el microentorno de las células tumorales en adenosina para promover el crecimiento de las células tumorales {svg_15}. Por lo tanto, los inhibidores específicos de CD73 se consideran métodos potenciales de tratamiento del tumor {svg_16}.

Mecanismo De Acción

Target of Action

Adenosine 5’-diphosphate (ADP) is an adenine nucleotide that primarily targets purinergic receptors, specifically P2Y1 and P2Y12 . These receptors play a crucial role in platelet activation, which is a key process in blood clotting .

Mode of Action

ADP interacts with its targets, the P2Y1 and P2Y12 receptors, to induce platelet activation . This interaction results in changes in the platelet shape and the release of certain substances that promote further platelet activation .

Biochemical Pathways

ADP is involved in energy storage and nucleic acid metabolism. It is produced by the dephosphorylation of adenosine 5’-triphosphate (ATP) by ATPases . It can be converted back to ATP by ATP synthases . This conversion is a critical part of cellular homeostasis, as ATP acts as the energy currency for cellular functions .

Pharmacokinetics

It is known that adp is soluble in water , which could potentially impact its bioavailability

Result of Action

The interaction of ADP with its targets leads to platelet activation, a key process in blood clotting . This can have significant effects at the molecular and cellular levels, including changes in platelet shape and the release of substances that promote further platelet activation .

Action Environment

The action of ADP can be influenced by various environmental factors. Moreover, the ATP content of microorganisms can vary widely depending on their metabolic activity . These factors could potentially influence the action, efficacy, and stability of ADP.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Adenosine 5’-diphosphate dipotassium salt is involved in several biochemical reactions. It interacts with enzymes such as ATP synthases and ATPases, which facilitate its conversion to ATP and AMP. This compound also interacts with purinergic receptors, including P2Y1 and P2Y12, which play a role in platelet activation and aggregation . Additionally, adenosine 5’-diphosphate dipotassium salt can modulate the activity of AMP-activated protein kinase (AMPK), a key regulator of cellular energy balance .

Cellular Effects

Adenosine 5’-diphosphate dipotassium salt influences various cellular processes. It affects cell signaling pathways by activating purinergic receptors, leading to changes in intracellular calcium levels and subsequent cellular responses . This compound also impacts gene expression by modulating the activity of transcription factors and other regulatory proteins. Furthermore, adenosine 5’-diphosphate dipotassium salt plays a role in cellular metabolism by participating in the synthesis and degradation of ATP, thereby influencing energy production and consumption .

Molecular Mechanism

The molecular mechanism of adenosine 5’-diphosphate dipotassium salt involves its binding to specific receptors and enzymes. It activates purinergic receptors, leading to the activation of downstream signaling pathways that regulate various cellular functions . Additionally, this compound can inhibit or activate enzymes such as ATPases and ATP synthases, thereby modulating the levels of ATP and AMP within the cell . These interactions ultimately influence cellular energy homeostasis and metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of adenosine 5’-diphosphate dipotassium salt can change over time due to its stability and degradation. This compound is relatively stable when stored at low temperatures, but it can degrade over time, leading to the formation of AMP and other metabolites . Long-term studies have shown that adenosine 5’-diphosphate dipotassium salt can have sustained effects on cellular function, including changes in energy metabolism and gene expression .

Dosage Effects in Animal Models

The effects of adenosine 5’-diphosphate dipotassium salt vary with different dosages in animal models. At low doses, this compound can enhance platelet activation and aggregation, while at higher doses, it may lead to adverse effects such as thrombosis and vascular complications . Threshold effects have been observed, indicating that there is a specific dosage range within which adenosine 5’-diphosphate dipotassium salt exerts its optimal effects without causing toxicity .

Metabolic Pathways

Adenosine 5’-diphosphate dipotassium salt is involved in several metabolic pathways. It is produced by the dephosphorylation of ATP by ATPases and can be converted back to ATP by ATP synthases . This compound also participates in the synthesis of AMP and other nucleotides, playing a crucial role in nucleotide metabolism and energy transfer within the cell .

Transport and Distribution

Within cells and tissues, adenosine 5’-diphosphate dipotassium salt is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can localize to different cellular compartments, including the cytoplasm and mitochondria, where it participates in energy metabolism and other biochemical processes .

Subcellular Localization

Adenosine 5’-diphosphate dipotassium salt is localized to specific subcellular compartments, including the cytoplasm and mitochondria . Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to these compartments. In the mitochondria, this compound plays a crucial role in oxidative phosphorylation and ATP synthesis, while in the cytoplasm, it participates in various metabolic processes .

Propiedades

IUPAC Name |

dipotassium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O10P2.2K/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSAWWJFMCDGNKL-IDIVVRGQSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13K2N5O10P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cis-Eicosapenta-5,8,11,14,17-enoic acid-[d5]](/img/structure/B1149470.png)

![But-2-enedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B1149482.png)

![5-Oxa-2-aza-spiro[3.4]octane](/img/structure/B1149483.png)